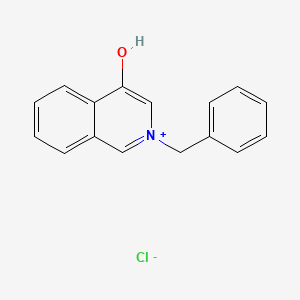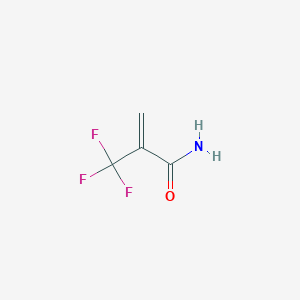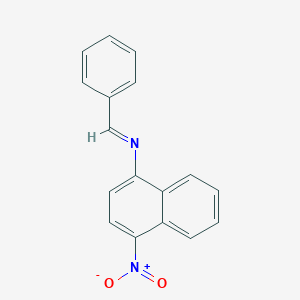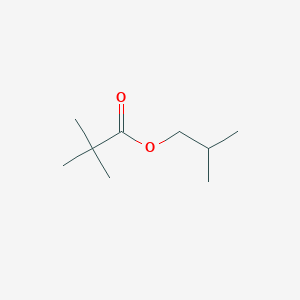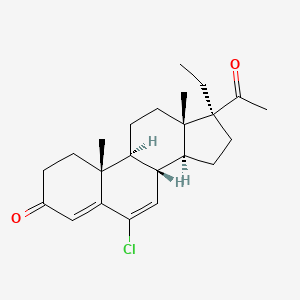
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 17th position on the pregnane skeleton. This compound is known for its significant biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The key steps include chlorination at the 6th position and ethylation at the 17th position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and ethylating agents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: It is used in studies related to hormone receptor interactions and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical laboratories.
作用機序
The mechanism of action of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and regulation of inflammatory responses.
類似化合物との比較
Similar Compounds
6-Dehydroprogesterone: Similar in structure but lacks the chlorine and ethyl groups.
Progesterone: A natural steroid hormone with a similar core structure but different substituents.
Corticosterone: Another steroid hormone with a similar core structure but different functional groups.
Uniqueness
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is unique due to the presence of the chlorine atom at the 6th position and the ethyl group at the 17th position. These modifications can significantly alter its biological activity and make it a valuable compound for specific research applications.
特性
CAS番号 |
802-81-3 |
|---|---|
分子式 |
C23H31ClO2 |
分子量 |
374.9 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-chloro-17-ethyl-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31ClO2/c1-5-23(14(2)25)11-8-18-16-13-20(24)19-12-15(26)6-9-21(19,3)17(16)7-10-22(18,23)4/h12-13,16-18H,5-11H2,1-4H3/t16-,17+,18+,21-,22+,23-/m1/s1 |
InChIキー |
FBALPBIKGCMYPR-CZZSXQRJSA-N |
異性体SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |
正規SMILES |
CCC1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


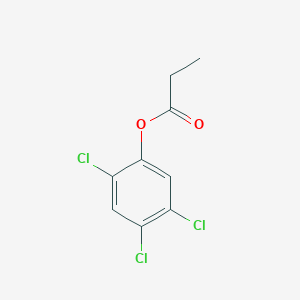
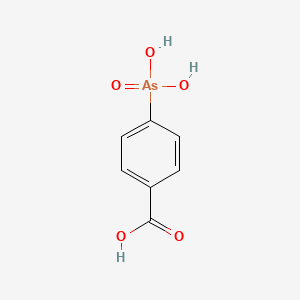
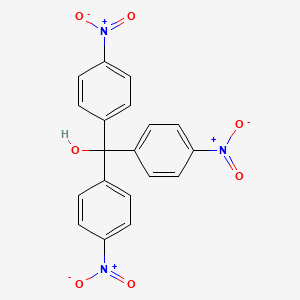
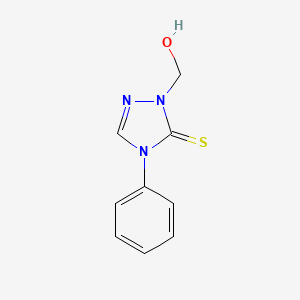
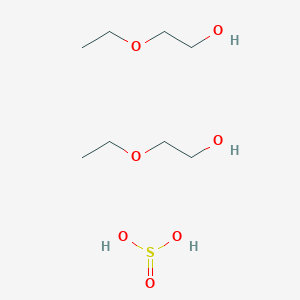
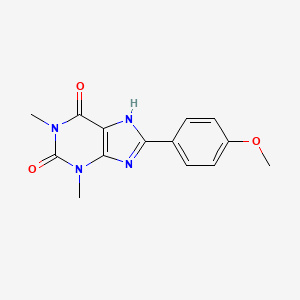
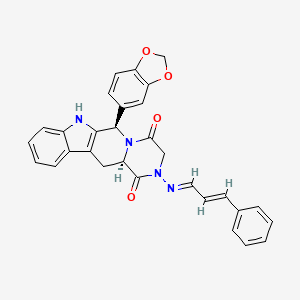
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
